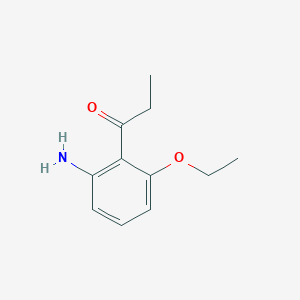
(3-(Piperidin-3-yl)-5-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Piperidin-3-yl)-5-(trifluoromethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperidin-3-yl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Piperidin-3-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperidin-3-yl Intermediate: The piperidin-3-yl group is synthesized through a series of reactions starting from piperidine. This may involve protection and deprotection steps to ensure the correct positioning of the substituents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Coupling with Phenylboronic Acid: The final step involves coupling the piperidin-3-yl and trifluoromethyl-substituted phenyl ring with phenylboronic acid using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Piperidin-3-yl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-3-yl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Borane or boronate esters.
Substitution: Substituted derivatives at the piperidin-3-yl group.
Applications De Recherche Scientifique
(3-(Piperidin-3-yl)-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of (3-(Piperidin-3-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Piperidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid
- (3-(Piperidin-3-yl)-4-(trifluoromethyl)phenyl)boronic acid
- (3-(Piperidin-3-yl)-5-(difluoromethyl)phenyl)boronic acid
Uniqueness
(3-(Piperidin-3-yl)-5-(trifluoromethyl)phenyl)boronic acid is unique due to the specific positioning of the piperidin-3-yl and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C12H15BF3NO2 |
|---|---|
Poids moléculaire |
273.06 g/mol |
Nom IUPAC |
[3-piperidin-3-yl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BF3NO2/c14-12(15,16)10-4-9(5-11(6-10)13(18)19)8-2-1-3-17-7-8/h4-6,8,17-19H,1-3,7H2 |
Clé InChI |
JAFBNBXYPHTSNZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C(F)(F)F)C2CCCNC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


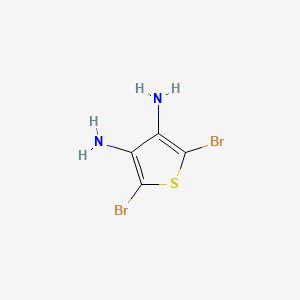
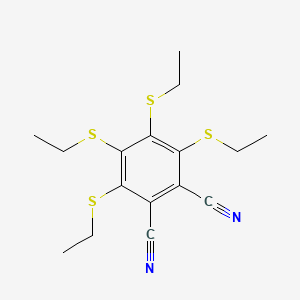
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14075884.png)

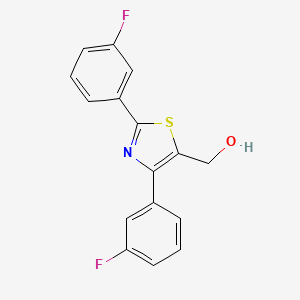
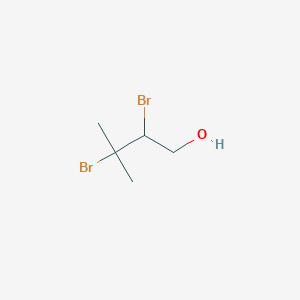

![2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B14075924.png)
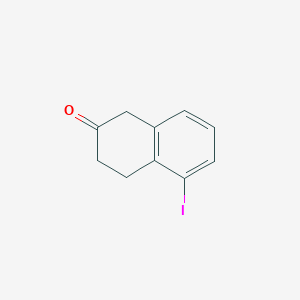

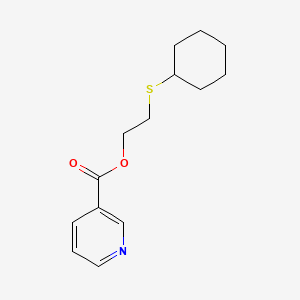
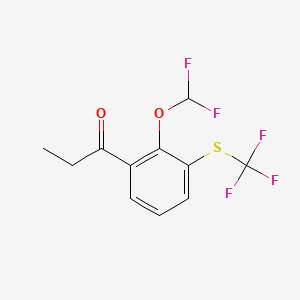
![(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B14075964.png)
